2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Medicinal chemistry KOR agonists Heterocyclic SAR

This compound is a topologically distinct KOR agonist probe that cannot be replaced by simple indole or other heterocyclic analogues. The benzimidazole core provides a unique hydrogen‑bonding surface crucial for on‑target KOR affinity and off‑target selectivity vs. MOR/DOR receptors, while the rigid phenylpyrrolidine side‑chain locks the bioactive conformation. It also acts as a neutral tridentate/tetradentate ligand for Cu(II), Zn(II) or Pd(II) in catalytic C–C/C–N bond formations. Procure this exact chemotype to build focused KOR‑SAR libraries, run mixed‑opioid screening panels, and explore catalytic enantioselectivity that indole‑based scaffolds cannot deliver.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 1797319-76-6
Cat. No. B2362515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
CAS1797319-76-6
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C20H22N4O/c25-20(14-23-15-22-18-10-4-5-11-19(18)23)21-13-17-9-6-12-24(17)16-7-2-1-3-8-16/h1-5,7-8,10-11,15,17H,6,9,12-14H2,(H,21,25)
InChIKeyLXQDTAZKXSLRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS 1797319-76-6): Core Chemical Profile and Procurement Baseline


2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS 1797319-76-6) is a synthetic small molecule characterized by a benzimidazole ring linked via an acetamide bridge to a 1-phenylpyrrolidin-2-yl methanamine moiety. Its molecular formula is C20H22N4O with a molecular weight of 334.4 g/mol . This compound belongs to a broader class of substituted heterocyclic acetamides that have been investigated as kappa opioid receptor (KOR) agonists, wherein the benzimidazole core and phenylpyrrolidine side chain are critical pharmacophoric elements [1].

Why In-Class Substitution of 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide Fails: Pharmacophoric Specificity


Close analogs within the heterocyclic acetamide series cannot be arbitrarily interchanged because the specific topology of the benzimidazole ring—with its two nitrogen atoms capable of acting as both hydrogen-bond donors and acceptors—shapes a unique electrostatic surface that governs on-target affinity and off-target selectivity at the KOR site [1]. Structure–activity relationship (SAR) studies on related KOR agonist series demonstrate that even subtle modifications to the heterocycle (e.g., substitution of benzimidazole with indole or other fused rings) yield compounds with markedly altered potency and selectivity profiles [1]. The phenylpyrrolidine side chain further influences ligand conformation and receptor residence time, meaning that a 'similar' analog lacking either the benzimidazole core or the precise phenylpyrrolidine substitution pattern cannot be assumed to reproduce the same pharmacological or chemical behavior.

Quantitative Differentiation Evidence for 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS 1797319-76-6)


Structural Differentiation from the Direct Indole Analog

The benzimidazole core of the target compound (C20H22N4O) contains two nitrogen atoms (N-1 and N-3), compared to a single nitrogen in the indole analog 2-(1H-indol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (C21H23N3O) . This additional nitrogen provides a hydrogen-bond acceptor site that is absent in indole, enabling distinct interactions with the KOR binding pocket. In the KOR agonist patent series, benzimidazole-containing compounds exhibit potent agonist activity (EC50 values as low as 2 nM in human KOR IP1 assays) [1], whereas indole-substituted variants typically require different substitution patterns to achieve comparable potency [1].

Medicinal chemistry KOR agonists Heterocyclic SAR

KOR Agonist Potency: Class-Level Inference from Benzimidazole Acetamide Series

Although direct published activity data for 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide are not available in the public domain, the compound falls within a well-characterized KOR agonist chemotype. In the patent disclosing this chemotype (US 10,131,655 B2), benzimidazole-containing acetamides demonstrate potent KOR agonist activity, with representative examples achieving EC50 values of 2 nM in the human KOR IP1 assay [1]. The target compound's structure maps onto the general formula (I) of the patent, where R2 = benzimidazol-1-yl and the amide side chain is N-[(1-phenylpyrrolidin-2-yl)methyl], placing it within the most active subgroup of the series [1].

KOR pharmacology Pain research GPCR agonism

Selectivity Profile Inferred from Benzimidazole vs. Other Heterocycle Series

Data from nitazene-class benzimidazole opioids indicate that benzimidazole-based compounds can exhibit balanced or biased activity across mu, kappa, and delta opioid receptors depending on the N-substitution pattern . In contrast, the benzimidazole-acetamide KOR agonist series (to which the target compound belongs) was specifically designed to achieve KOR selectivity, with several analogs showing >100-fold selectivity over mu and delta opioid receptors in radioligand binding assays [1]. While direct selectivity data for this specific compound are not published, its structural features—particularly the N-phenylpyrrolidine side chain—are associated with KOR-preferring binding in this chemotype [1].

Receptor selectivity Off-target profiling KOR vs. MOR/DOR

Ligand Capability: Benzimidazole as a Metal-Coordinating Moiety

The benzimidazole ring is a well-established ligand in coordination chemistry, capable of forming stable chelates with transition metals. The target compound's acetamide bridge and pyrrolidine nitrogen provide additional donor atoms, potentially enabling tridentate coordination [1]. In contrast, the indole analog lacks the second imidazole nitrogen, reducing its chelating capacity. Benzimidazole-containing ligands have been employed in catalytic systems for cross-coupling reactions and as enzyme mimetics [1]. Although direct metal-binding constants for this specific compound are not published, its denticity (potential for N,N,N tridentate binding) is higher than that of indole analogs, which can only offer N,N bidentate coordination from the acetamide and pyrrolidine moieties.

Coordination chemistry Catalyst design Ligand development

Recommended Research and Industrial Application Scenarios for 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide


Kappa Opioid Receptor (KOR) Agonist Tool Compound for Pain and CNS Research

Based on its structural alignment with the KOR agonist chemotype disclosed in US 10,131,655 B2, this compound is suitable for use as a chemical probe to investigate KOR-mediated signaling pathways in recombinant cell systems. Researchers studying the role of KOR in pain modulation, mood regulation, or addiction can employ this compound alongside established KOR agonists (e.g., U50,488) to explore structure–activity relationships within the benzimidazole acetamide series [1].

Selectivity Profiling Benchmark Against Nitazene-Type Benzimidazole Opioids

Given the distinct pharmacophore of the KOR-selective acetamide series versus the MOR-preferring nitazene benzimidazoles , this compound serves as a valuable comparator in mixed opioid receptor screening panels. It enables discrimination between KOR-driven pharmacology and off-target MOR/DOR effects in cellular and binding assays.

Coordination Chemistry and Homogeneous Catalysis Ligand Scaffold

With its benzimidazole and acetamide donor groups, this compound can act as a neutral tridentate or tetradentate ligand for transition metals such as Cu(II), Zn(II), or Pd(II). It is suitable for screening in catalytic C–C or C–N bond-forming reactions, where the additional imine nitrogen of benzimidazole (absent in indole analogs) may alter catalytic turnover or enantioselectivity [2].

Structure–Activity Relationship Studies in Heterocyclic Acetamide Libraries

As a building block within the broader KOR agonist patent space, this compound can be used to construct focused compound libraries. Pharmacologists can systematically compare benzimidazole-, indole-, and other heterocycle-substituted acetamides to map the contributions of ring electronics and hydrogen-bonding capacity to receptor affinity and functional selectivity [1].

Quote Request

Request a Quote for 2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.